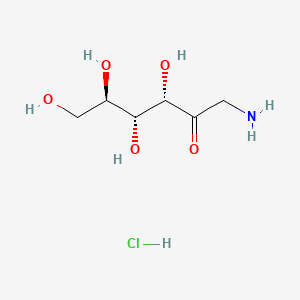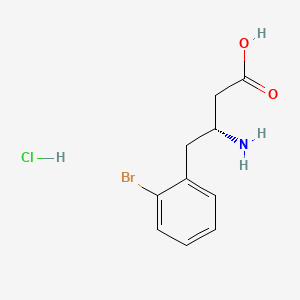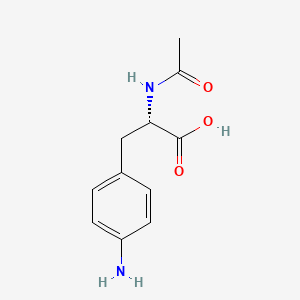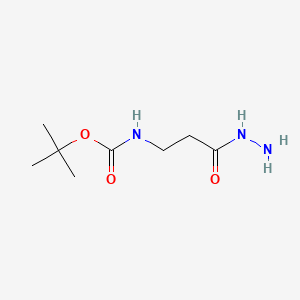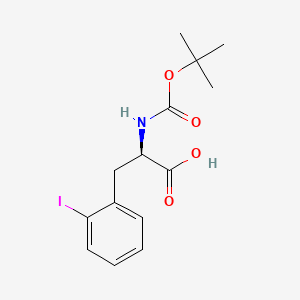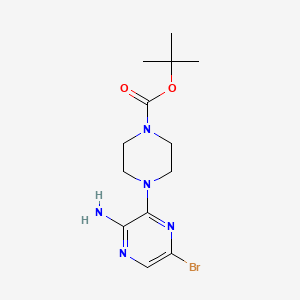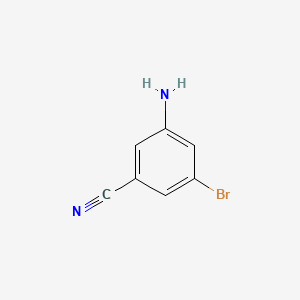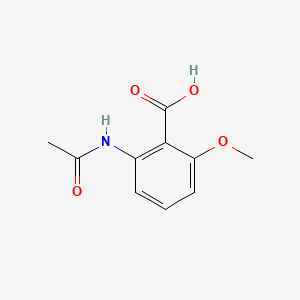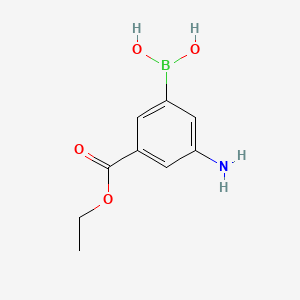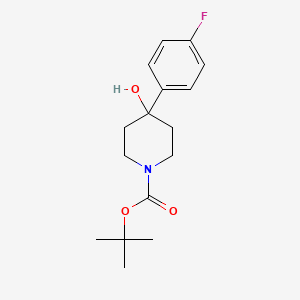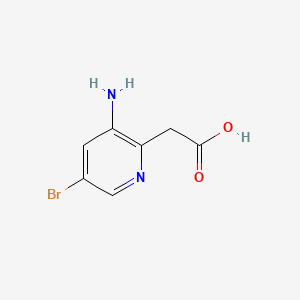
(3-Amino-5-bromopyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Amino-5-bromopyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H7BrN2O2 . It is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of substituted pyridines, such as “(3-Amino-5-bromopyridin-2-yl)acetic acid”, involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “(3-Amino-5-bromopyridin-2-yl)acetic acid” has been studied using various methods. For example, crystallographic studies have been conducted on similar compounds to understand their molecular structures and intermolecular interactions.Scientific Research Applications
-
Synthesis of Novel Pyridine-Based Derivatives
- Field : Medicinal Chemistry
- Application : This compound is used in the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .
- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
- Results : The synthesized pyridine derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .
-
Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Field : Organic Chemistry
- Application : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Method : N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
- Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
-
Synthesis of Pharmaceuticals, Agrochemicals, and Materials
- Field : Pharmaceutical and Material Sciences
- Application : This compound aids in the synthesis of pharmaceuticals, agrochemicals, and materials.
- Method : Specific methods of application or experimental procedures were not provided in the sources.
- Results : The results or outcomes obtained were not specified in the sources.
-
Synthesis of Indole Systems Containing Fused Medium- and Large-Ring Heterocycles
- Field : Organic Chemistry
- Application : This compound is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : The results or outcomes obtained were not specified in the source .
-
Biological Potential of Indole Derivatives
- Field : Biochemistry and Physiology
- Application : Indole derivatives, which can be synthesized using this compound, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : The results or outcomes obtained were not specified in the source .
-
Synthesis of 2-Amino-5-bromopyridinium 3-Aminobenzoate Salt and Polycyclic Azaarenes
- Field : Organic Chemistry
- Application : This compound has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : The results or outcomes obtained were not specified in the source .
properties
IUPAC Name |
2-(3-amino-5-bromopyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAYGGCRBEJQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718853 |
Source


|
| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-bromopyridin-2-yl)acetic acid | |
CAS RN |
886373-11-1 |
Source


|
| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

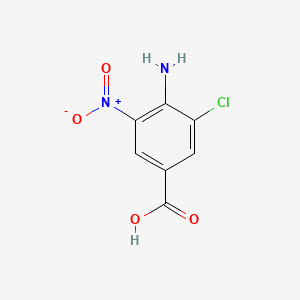
![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)
